molecular formula C58H88O4 B1262674 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid

3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B1262674
M. Wt: 849.3 g/mol
InChI Key: WCQCNOIKXGNDLX-RDSVHMIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-decaprenyl-4-hydroxy-5-methoxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogens at positions 3 and 5 are substituted by a methoxy and a decaprenyl group. It has a role as a human metabolite. It is a methoxybenzoic acid, a monohydroxybenzoic acid and a member of phenols. It derives from a 3-decaprenyl-4,5-dihydroxybenzoic acid. It is a conjugate acid of a 3-decaprenyl-4-hydroxy-5-methoxybenzoate.

Scientific Research Applications

Bioactive Compounds from Marine-Derived Fungi

Phenyl ether derivatives similar to 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid have been identified in marine-derived fungi, exhibiting notable antioxidant activities. For example, compounds isolated from the fungus Aspergillus carneus showed strong antioxidant properties, highlighting the potential of these compounds in oxidative stress-related applications (Xu et al., 2017).

Encapsulation for Flavor Control

Analogues of this compound, such as vanillic acid, have been used in the encapsulation within layered inorganic nanoparticles. This technique allows for controlled release of flavors in food products, demonstrating a unique application in food technology (Hong et al., 2008).

Enzymatic Inhibition Studies

Similar compounds have been synthesized to study their inhibitory effects on enzymes like catechol O-methyltransferase. These studies provide insights into the potential medicinal applications of these compounds, particularly in regulating enzymatic activity (Borchardt & Huber, 1982).

Antimicrobial and Molluscicidal Activities

Derivatives of benzoic acid, which are structurally related to this compound, have been isolated from plants like Piper aduncum and shown to possess antimicrobial and molluscicidal activities. This suggests potential applications in pest control and antimicrobial treatments (Orjala et al., 1993).

Chemical Transformation in Fermentation

In studies related to fermentation, derivatives like vanillic acid have been observed to transform during the process, indicating a role in the chemical changes that occur in fermented products. This has implications in understanding the chemistry of food and beverage fermentation (Koseki et al., 1996).

Properties

Molecular Formula

C58H88O4

Molecular Weight

849.3 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C58H88O4/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58(60)61)43-56(62-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43,59H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3,(H,60,61)/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+

InChI Key

WCQCNOIKXGNDLX-RDSVHMIISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 3
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 4
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 5
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Reactant of Route 6
3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid

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